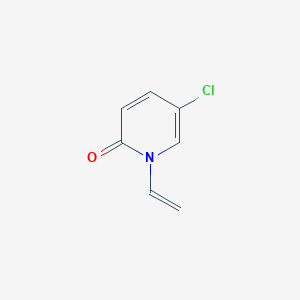
5-Chloro-1-vinyl-2-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-vinyl-2-pyridone: is a heterocyclic compound that belongs to the class of pyridones. Pyridones are six-membered rings containing a nitrogen atom and a carbonyl group. The presence of a chlorine atom at the 5-position and a vinyl group at the 1-position makes this compound unique. Pyridones, including this compound, have garnered significant attention due to their versatile applications in various fields such as biology, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-vinyl-2-pyridone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-pyridone with acetylene under specific conditions. This reaction typically requires a palladium catalyst and microwave irradiation to yield the desired product in good-to-high yields . Another method involves the use of multi-component reactions (MCRs) that include the reaction of 5-chloro-2-pyridone with vinyl halides in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions: 5-Chloro-1-vinyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The carbonyl group in the pyridone ring can be reduced to form hydroxypyridines.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Hydroxypyridines.
Substitution: Amino or thiol-substituted pyridones.
科学的研究の応用
Chemistry: 5-Chloro-1-vinyl-2-pyridone is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and receptor modulators. These compounds can be used to study the mechanisms of various biological processes and develop new therapeutic agents .
Medicine: The compound and its derivatives have been investigated for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and fluorescent materials. Its chemical stability and reactivity make it suitable for various applications in material science .
作用機序
The mechanism of action of 5-Chloro-1-vinyl-2-pyridone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: this compound derivatives can inhibit the activity of enzymes involved in key metabolic pathways, such as kinases and proteases.
Receptors: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
5-Chloro-2-pyridone: Lacks the vinyl group, making it less reactive in certain chemical reactions.
1-Vinyl-2-pyridone: Lacks the chlorine atom, which affects its chemical reactivity and biological activity.
5-Bromo-1-vinyl-2-pyridone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness: 5-Chloro-1-vinyl-2-pyridone is unique due to the presence of both the chlorine atom and the vinyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications in various fields .
特性
CAS番号 |
22109-28-0 |
|---|---|
分子式 |
C7H6ClNO |
分子量 |
155.58 g/mol |
IUPAC名 |
5-chloro-1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H6ClNO/c1-2-9-5-6(8)3-4-7(9)10/h2-5H,1H2 |
InChIキー |
DOKVVXAHHPWUNC-UHFFFAOYSA-N |
正規SMILES |
C=CN1C=C(C=CC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







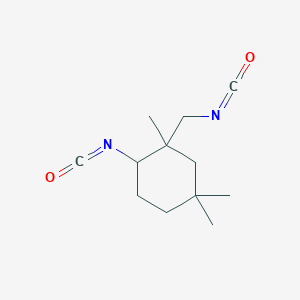
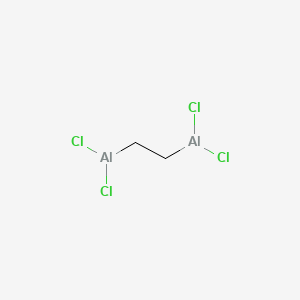
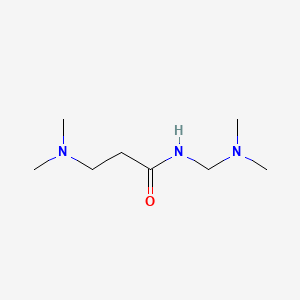
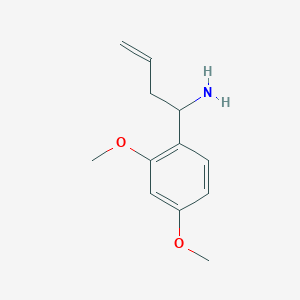
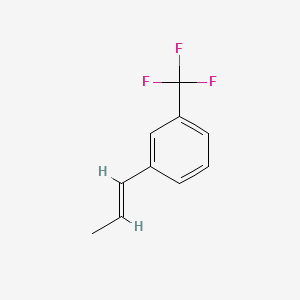
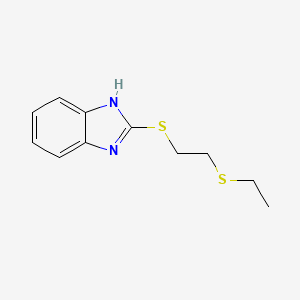
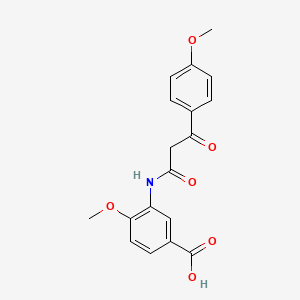
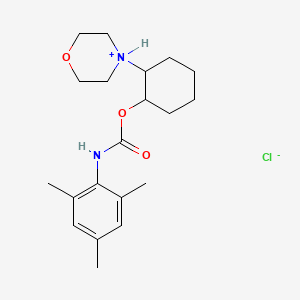
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
